molecular formula C17H18O3 B8392976 3-(p-t-Butylphenoxy)benzoic acid

3-(p-t-Butylphenoxy)benzoic acid

Cat. No. B8392976
M. Wt: 270.32 g/mol
InChI Key: ROGLGNABCCLHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-t-Butylphenoxy)benzoic acid is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-(4-tert-butylphenoxy)benzoic acid

InChI

InChI=1S/C17H18O3/c1-17(2,3)13-7-9-14(10-8-13)20-15-6-4-5-12(11-15)16(18)19/h4-11H,1-3H3,(H,18,19)

InChI Key

ROGLGNABCCLHDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromobenzonitrile (4.35 g, 23.9 mmol) and p-t-butylphenol (4.30 g, 28.7 mmol) in pyridine (45 ml) were added potassium carbonate (6.61 g, 47.8 mmol) and cupric oxide (3.42 g, 43 mmol), and the resultant mixture was refluxed for 46 hours. The reaction mixture was poured into saturated potassium hydrogensulfate solution and extracted with ethyl acetate. The organic layer was concentrated, and the residue was dissolved in ethylene glycol (20 ml), mixed with 2N potassium hydroxide solution (130 ml) and refluxed for 20 hours. The reaction mixture was poured into chilled water and extracted with diethyl ether under acidic conditions. The organic layer was dried and concentrated. The residue was chromatographed on a silica gel column to give the titled compound (3.46 g, yield 54%).
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.